6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide

Description

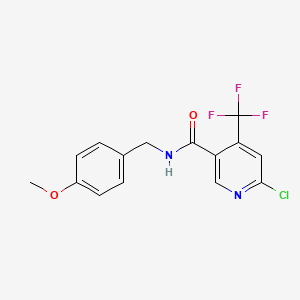

6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide is a nicotinamide derivative characterized by a trifluoromethyl group at the 4-position of the pyridine ring, a chloro substituent at the 6-position, and a 4-methoxybenzylamide moiety. Its structure combines halogenated and fluorinated groups, which enhance metabolic stability and lipophilicity, while the 4-methoxybenzyl group may influence target binding specificity .

Properties

IUPAC Name |

6-chloro-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClF3N2O2/c1-23-10-4-2-9(3-5-10)7-21-14(22)11-8-20-13(16)6-12(11)15(17,18)19/h2-6,8H,7H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERWAGAVVHMGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Reduction: Conversion of the nitro group to an amine group.

Acylation: Formation of the amide bond by reacting the amine with a suitable acyl chloride.

Substitution: Introduction of the chloro and trifluoromethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Variations:

- Substituent Position and Identity: 6-Chloro-N-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)nicotinamide (72a): Features a 4-fluorophenyl group and pyridin-2-ylmethyl substituent instead of 4-methoxybenzyl. The absence of trifluoromethyl at the 4-position reduces steric and electronic effects compared to the target compound . 6-Chloro-N-(4-(chlorodifluoromethoxy)phenyl)-5-(4-fluoro-1H-pyrazol-5-yl)nicotinamide: Contains a chlorodifluoromethoxy group and pyrazole ring, introducing additional hydrogen-bonding capabilities and bulkiness .

Table 1: Structural Features of Selected Analogs

Antimicrobial Efficacy:

- 6-Chloro-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)nicotinamide (153c) : Demonstrated broad-spectrum activity against Gram-positive bacteria, including Bacteroides fragilis (MIC = 2–4 mg/L) and Mycobacterium fortuitum (MIC = 8 mg/L), outperforming reference antibiotic KKL-35 .

- 3-Chlorobenzamide Analog (153a) : Showed superior MIC values against Enterococcus faecalis (MIC = 0.0625–1 mg/L) and Staphylococcus epidermidis, suggesting that the oxadiazole moiety enhances activity compared to benzylamide derivatives like the target compound .

- Target Compound: While direct MIC data are unavailable, its trifluoromethyl group likely improves membrane permeability and resistance to enzymatic degradation compared to non-fluorinated analogs .

Toxicity and Synergistic Effects

- 153c and 153a : Exhibited low cytotoxicity in mammalian cells and synergized with β-lactam antibiotics, suggesting that the target compound’s 4-methoxybenzyl group may further reduce toxicity while retaining synergy.

Biological Activity

6-Chloro-N-(4-methoxybenzyl)-4-(trifluoromethyl)nicotinamide is a synthetic organic compound belonging to the nicotinamide class. Its unique chemical structure, characterized by the presence of a chloro group, a methoxybenzyl group, and a trifluoromethyl group, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure

The compound's molecular formula is , with a molecular weight of approximately 307.72 g/mol. The structural features include:

- Chloro Group : Positioned at the 6th carbon.

- Methoxybenzyl Group : Attached to the nitrogen atom.

- Trifluoromethyl Group : Located at the 4th carbon of the nicotinamide ring.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.72 g/mol |

| Boiling Point | Not available |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator in various biochemical pathways, particularly those related to inflammation and cancer progression.

Therapeutic Potential

Research indicates that this compound may exhibit anti-inflammatory and anticancer properties. It has been investigated for its potential in modulating immune responses and inhibiting tumor growth.

Case Studies

- Anti-inflammatory Activity : In vitro studies have shown that the compound can significantly reduce pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent.

- Anticancer Effects : A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent anticancer activity .

Table 2: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | In vitro studies |

| Anticancer | Inhibited cell proliferation |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest favorable absorption characteristics with potential for high bioavailability.

Table 3: Preliminary Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Oral Bioavailability | High (exact value TBD) |

| Plasma Half-life | TBD |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.